2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxepin ring, a triazole ring, and a sulfanylacetamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents . The triazole ring is often formed via a cycloaddition reaction between azides and alkynes under copper-catalyzed conditions . The final step involves the coupling of the triazole intermediate with the benzodioxepin derivative using a sulfanylacetamide linker .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitro-substituted benzodioxepin derivatives.
Scientific Research Applications
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Uniqueness
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxepin ring, a triazole ring, and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H18N4O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H18N4O3S/c1-2-19-14(17-18-15(19)23-9-13(16)20)10-4-5-11-12(8-10)22-7-3-6-21-11/h4-5,8H,2-3,6-7,9H2,1H3,(H2,16,20) |
InChI Key |
AGPYNOSYTFABCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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